![molecular formula C18H20N6OS B2664631 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide CAS No. 2320889-52-7](/img/structure/B2664631.png)
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various cell lines, and comparative analysis with similar compounds.
- Molecular Formula : C₁₄H₁₈N₆O
- Molecular Weight : 286.33 g/mol
- CAS Number : 2320146-74-3
The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including kinases. It has been shown to inhibit c-Met kinase, which plays a crucial role in cancer progression. The IC₅₀ values for this compound against various cancer cell lines indicate significant inhibitory effects:
Cell Line | IC₅₀ (μM) |
---|---|
A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 |
HeLa | 2.73 ± 0.33 |
These results suggest that the compound exhibits potent cytotoxicity against these cancer cell lines, comparable to established inhibitors like Foretinib (IC₅₀ = 0.090 μM) .
In Vitro Studies
In vitro studies have demonstrated that the compound induces apoptosis in cancer cells and causes cell cycle arrest in the G0/G1 phase. The acridine orange single staining test further confirmed the apoptotic effects of the compound on A549 cells.
Table 1: Cytotoxicity and c-Met Kinase Inhibitory Activities
Compound | Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|---|
This compound | A549 | 1.06 ± 0.16 | c-Met Kinase Inhibition |
Foretinib | A549 | 0.090 | c-Met Kinase Inhibition |
Comparative Analysis
When compared to other triazolo-pyridazine derivatives, this compound shows a unique structural configuration that enhances its biological activity. For instance, similar compounds have demonstrated varying degrees of kinase inhibition and cytotoxicity; however, the specific combination of rings and functional groups in this compound provides distinct advantages in terms of selectivity and potency against targeted pathways .
Case Studies
Recent research has highlighted the potential applications of this compound in treating cancers characterized by overexpression of c-Met. For example:
- A study evaluating various triazolo-pyridazine derivatives found that modifications at specific positions significantly influenced their inhibitory activities against kinases involved in tumor growth .
- Another case study demonstrated that compounds with similar scaffolds induced apoptosis through mitochondrial pathways, reinforcing the therapeutic potential of targeting such mechanisms .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has garnered attention for its potential as a therapeutic agent. The presence of the triazolo and pyridazine rings enhances its binding affinity to various biological targets, making it a candidate for:
- Anticancer Activity: Preliminary studies indicate that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on triazolo-pyridazines has shown promising results in inhibiting cancer cell proliferation .
- Antimicrobial Properties: Compounds with similar scaffolds have demonstrated effectiveness against bacterial strains, suggesting that this compound may possess antimicrobial activity as well .
Synthesis Methodologies
The compound's synthesis involves sophisticated cycloaddition reactions that can be optimized for efficiency and yield. It serves as a model for:
- Catalytic Reactions: The use of nickel catalysts in cycloaddition reactions can lead to the efficient formation of heterocycles. This methodology is crucial for developing new synthetic pathways in organic chemistry .
- One-Pot Reactions: The ability to conduct multiple reactions in a single vessel simplifies the synthesis process and reduces waste, aligning with green chemistry principles .
Case Study 1: Anticancer Activity
A study published in NCBI explored the efficacy of triazolo-pyridazine derivatives against cancer cells. The results indicated that these compounds could inhibit tumor growth through specific interactions with cellular pathways involved in proliferation . This highlights the potential of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide as a lead compound in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Research focusing on similar triazole-based compounds has shown significant antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests the potential application of our compound in developing new antibiotics to combat resistant strains .
Eigenschaften
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,4-dimethylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-11-7-14(26-10-11)18(25)22(2)13-8-23(9-13)16-6-5-15-19-20-17(12-3-4-12)24(15)21-16/h5-7,10,12-13H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNJGANCHYVMPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.